Obeticholic acid metabolite UPF-1443
Vue d'ensemble
Description
Obeticholic acid metabolite UPF-1443 is a chemical compound . It has a molecular formula of C28H49NO6S and a molecular weight of 527.76.
Synthesis Analysis
Obeticholic acid (OCA), a potential therapeutic agent for non-alcoholic fatty liver disease, has been studied for its treatment response rate. The upregulation of the alternative bile acid synthesis pathway increases the OCA treatment response rate .Molecular Structure Analysis
The IUPAC name for Obeticholic acid metabolite UPF-1443 is 2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl].Chemical Reactions Analysis
Obeticholic acid (OCA) or 6-alpha-ethyl-chenodeoxycholic acid is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid .Physical And Chemical Properties Analysis
Obeticholic acid metabolite UPF-1443 has a molecular formula of C28H49NO6S and a molecular weight of 527.76.Applications De Recherche Scientifique
Hepatology
Application Summary
Obeticholic acid (OCA) is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR group of bile acid receptors is currently under investigation for their potential role in the treatment of primary biliary cirrhosis (PBC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
Method of Application
OCA is administered orally. It works synergistically with lipid modifying medications to further improve long-term outcomes with primary sclerosing cholangitis .
Results or Outcomes
Clinical studies suggest OCA can improve clinical outcomes in NASH patients with their different histological, metabolic, and biochemical issues as well as improve morbidity and mortality in patients suffering from PBC, PSC, or liver disease . This improvement is noted in both improved histological examination and reduced need for transplantation .
Pharmacokinetics
Application Summary
A novel LC-MS/MS method was developed for the simultaneous estimation of obeticholic acid and its two pharmacologically active metabolites, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma .
Method of Application
The analytes and their heavy stable isotope-labeled internal standards were extracted from 250 μL human plasma by a solid-phase extraction technique .
Results or Outcomes
The method was successfully applied to study the pharmacokinetics of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid following oral administration of obeticholic acid tablets to healthy male volunteers .
Cardiovascular Disease
Application Summary
Several animal and clinical studies are underway to target therapies, such as Obeticholic acid (OCA), towards FXR for the treatment of cardiovascular disease .
Method of Application
The method of application is still under investigation, but it involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of cardiovascular disease .
Results or Outcomes
The outcomes of these studies are not yet available as the research is ongoing .
Male Infertility
Application Summary
Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of male infertility .
Method of Application
The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of male infertility .
Results or Outcomes
Kidney Failure
Application Summary
Studies are being conducted to investigate the potential use of Obeticholic acid (OCA) in the treatment of kidney failure .
Method of Application
The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of kidney failure .
Results or Outcomes
Obesity
Application Summary
Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of obesity .
Method of Application
The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of obesity .
Results or Outcomes
Non-Alcoholic Fatty Liver Disease
Application Summary
Obeticholic acid (OCA) is being studied as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD) .
Method of Application
The method of application involves the use of OCA to target the farnesoid X receptor (FXR), which regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
Results or Outcomes
Metabolic Syndrome
Application Summary
Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of metabolic syndrome .
Method of Application
The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of metabolic syndrome .
Results or Outcomes
Biliary Cirrhosis
Application Summary
Studies are being conducted to investigate the potential use of Obeticholic acid (OCA) in the treatment of biliary cirrhosis .
Method of Application
The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of biliary cirrhosis .
Results or Outcomes
Primary Biliary Cholangitis
Application Summary
Research is being conducted to explore the potential use of Obeticholic acid (OCA) in the treatment of primary biliary cholangitis .
Method of Application
The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of primary biliary cholangitis .
Results or Outcomes
Primary Sclerosing Cholangitis
Application Summary
Studies are being conducted to investigate the potential use of Obeticholic acid (OCA) in the treatment of primary sclerosing cholangitis .
Method of Application
The method of application involves targeting the farnesoid X receptor (FXR) with Obeticholic acid (OCA) for the treatment of primary sclerosing cholangitis .
Safety And Hazards
Orientations Futures
Obeticholic acid (OCA) is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXQTZLWHAKAC-NQGMLVFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obeticholic acid metabolite UPF-1443 | |
CAS RN |
863239-61-6 | |
Record name | Obeticholic acid metabolite UPF-1443 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAURO-OBETICHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.